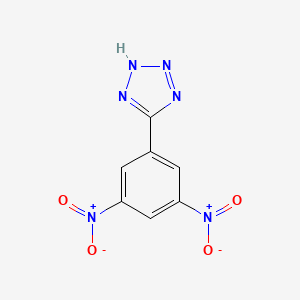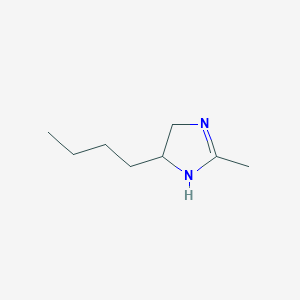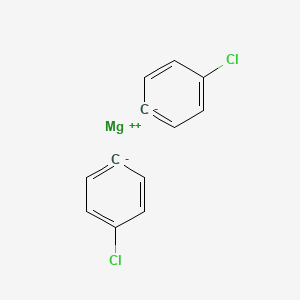
6H-1,3-Oxazin-6-one, 4-methyl-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-1,3-Oxazin-6-one, 4-methyl-2-phenyl- is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by a six-membered ring containing one oxygen and one nitrogen atom. The presence of a methyl group at the 4-position and a phenyl group at the 2-position further defines its structure. Compounds containing the 6H-1,3-oxazin-6-one structural fragment have varied biological activities, including antimicrobial and fungicidal properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The traditional approach to synthesizing 6H-1,3-oxazin-6-ones involves the condensation of 4-oxocarboxylic acids with hydroxylamine . This reaction is typically carried out in pyridine or ethanol in the presence of sodium acetate or triethylamine . Another method involves the use of 2-acyloxyazirines, which undergo a radical cascade reaction to form 5-hydroxy-6H-1,3-oxazin-6-ones . This reaction utilizes a Bu3SnH/ACHN system as a source of stannyl radicals .
Industrial Production Methods
Industrial production methods for 6H-1,3-oxazin-6-ones are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6H-1,3-Oxazin-6-one, 4-methyl-2-phenyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as hydrazine and phenylhydrazine to form 3,5-substituted triazoles.
Cyclization: The reaction with amidines leads to the formation of 1,3,5-triazine derivatives.
Common Reagents and Conditions
Hydrazine and Phenylhydrazine: Used in nucleophilic substitution reactions to form triazoles.
Amidines: Used in cyclization reactions to form triazine derivatives.
Major Products
Triazoles: Formed from the reaction with hydrazine and phenylhydrazine.
Triazine Derivatives: Formed from the reaction with amidines.
Applications De Recherche Scientifique
6H-1,3-Oxazin-6-one, 4-methyl-2-phenyl- has several scientific research applications:
Antimicrobial Activity: Exhibits antimicrobial properties, making it useful in the development of antibacterial agents.
Biological Activity: Shows moderate cytotoxicity against breast cancer cells and acts as a modulator of glucocorticoid receptors.
Chemical Synthesis: Used as a starting compound for the preparation of various acyclic and heterocyclic systems.
Mécanisme D'action
The mechanism of action of 6H-1,3-Oxazin-6-one, 4-methyl-2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit dihydrofolate reductase (DHFR) and peptidyl transferase center (PTC) antimicrobial targets . The compound’s structure allows it to bind effectively to these enzymes, thereby inhibiting their function and preventing bacterial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
6H-1,2-Oxazin-6-ones: Similar in structure but differ in the position of the nitrogen atom.
Benzoxazines: Contain a benzene ring fused with an oxazine ring.
Dioxazines: Consist of two oxazine subunits.
Uniqueness
6H-1,3-Oxazin-6-one, 4-methyl-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its biological activity make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
51779-50-1 |
|---|---|
Formule moléculaire |
C11H9NO2 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
4-methyl-2-phenyl-1,3-oxazin-6-one |
InChI |
InChI=1S/C11H9NO2/c1-8-7-10(13)14-11(12-8)9-5-3-2-4-6-9/h2-7H,1H3 |
Clé InChI |
XAKJXJRQDIYJQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC(=N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


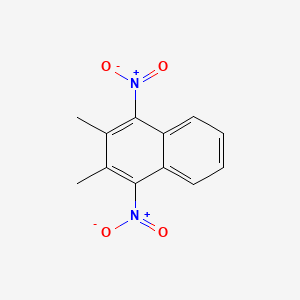
![(2,4-Dimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14649173.png)
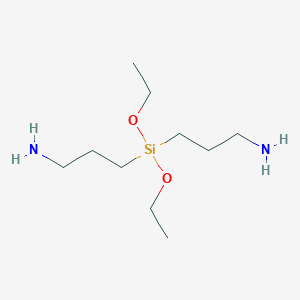

![3-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14649183.png)
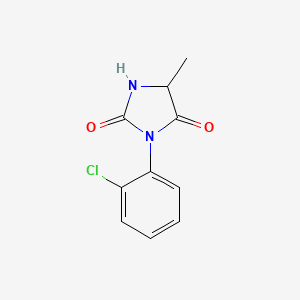
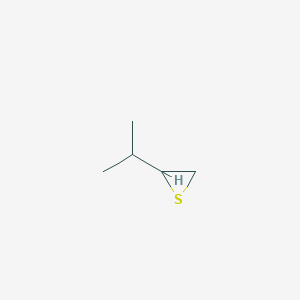
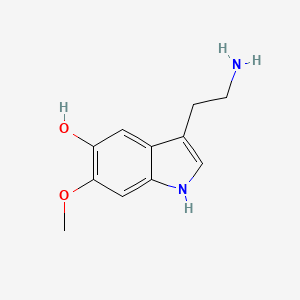
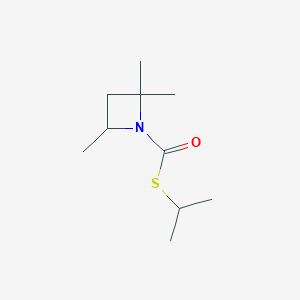
![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)ethan-1-one](/img/structure/B14649225.png)
